4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBOLURJAXEBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The compound has been studied for its biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects. Below are the key findings from various studies.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : The National Cancer Institute (NCI) screened various human cancer cell lines, finding significant growth inhibition in:
- Leukemia (RPMI-8226) : >20% inhibition
- Non-Small Cell Lung Cancer (A549) : >15% inhibition
- Renal Cancer (A498) : >10% inhibition
Table 1: Anticancer Activity Summary
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20 |
| Non-Small Cell Lung Cancer | A549 | >15 |
| Renal Cancer | A498 | >10 |
The mechanism of action involves the inhibition of specific signaling pathways that promote cancer cell proliferation. The fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Inhibition of Inflammatory Pathways : Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
Case Study: In Vivo Models
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential application in treating chronic inflammatory diseases.
Antimicrobial Activity
Emerging studies indicate that this compound may possess antimicrobial properties:
- Effectiveness Against Bacteria : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
The trifluoromethyl group enhances interaction with bacterial membranes, increasing permeability and leading to cell death.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluoro and methylsulfonyl groups
Biological Activity
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a fluorine atom, a benzamide core, and a pyridazine moiety, which are essential for its biological interactions. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets.
Chemical Formula: C17H17F N4O2S
Molecular Weight: 354.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:
- Inhibit Enzyme Activity: It may act as an inhibitor for various kinases and phosphodiesterases, modulating intracellular signaling pathways.
- Reduce Inflammatory Responses: By blocking the release of pro-inflammatory cytokines such as TNF-α and IL-6, it can potentially alleviate conditions like asthma and other inflammatory diseases .
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects in Animal Models
- Antitumor Activity
- Kinase Inhibition
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?
Answer: High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and Mass Spectrometry (MS) confirm structural integrity by analyzing molecular fragmentation patterns and functional group connectivity .
Q. How should researchers design experiments to assess the solubility and stability of this compound under physiological conditions?
Answer: Solubility can be determined via shake-flask methods in buffers (pH 1.2–7.4) at 37°C, while stability studies require HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH) to identify degradation products .
Advanced Research Questions
Q. What strategies can mitigate low synthetic yields during the coupling of the pyridazinyl and benzamide moieties in this compound?
Answer: Optimize reaction conditions using coupling agents like HATU/DMAP in anhydrous DMF at 0–5°C to minimize side reactions. Real-time monitoring via FT-IR for carbonyl intermediate formation is advised .
Q. How can contradictory data on this compound’s kinase inhibition selectivity be resolved across different assay platforms?
Answer: Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric) under standardized ATP concentrations. Molecular docking studies can clarify binding mode variations due to conformational flexibility in the methylsulfonyl-pyridazinyl group .
Q. What in silico approaches are suitable for predicting off-target interactions of this compound?
Answer: Combine pharmacophore modeling (e.g., Phase) with molecular dynamics simulations (AMBER/CHARMM) to assess interactions across proteome-wide homology models. Prioritize targets using cheminformatics databases like ChEMBL .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported LogP values for this compound obtained via shake-flask versus chromatographic methods?
Answer: Re-evaluate experimental parameters: shake-flask requires saturation confirmation via UV/LC-MS, while chromatographic LogP (e.g., HPLC-derived) must use a validated calibration curve with structurally similar standards .
Synthetic Methodology
Q. What catalytic systems improve regioselectivity during the sulfonylation of the pyridazine ring in this compound’s synthesis?
Answer: Pd(OAc)₂/Xantphos in toluene at 100°C enhances para-selectivity via steric control. Monitor progress with LC-MS to detect early-stage regioisomer formation .
Biological Activity Profiling
Q. What orthogonal assays are critical for distinguishing true target engagement from assay artifacts in this compound’s reported antiproliferative activity?
Answer: Combine MTT-based viability assays with caspase-3/7 activation assays and cell cycle analysis (flow cytometry). Counter-screening against kinase-dead mutant cell lines validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
